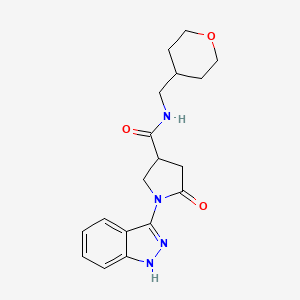

1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide

Description

Properties

Molecular Formula |

C18H22N4O3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(1H-indazol-3-yl)-N-(oxan-4-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H22N4O3/c23-16-9-13(18(24)19-10-12-5-7-25-8-6-12)11-22(16)17-14-3-1-2-4-15(14)20-21-17/h1-4,12-13H,5-11H2,(H,19,24)(H,20,21) |

InChI Key |

HNHKGQHEQPMMEL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine-5-one Intermediate Synthesis

The pyrrolidine-5-one core is typically constructed via intramolecular cyclization of γ-amino ketones or through Dieckmann condensation of dicarboxylic acid derivatives. A preferred route involves:

-

Mitsunobu reaction between a secondary alcohol and phthalimide to establish the pyrrolidine skeleton.

-

Oxidation of a pyrrolidine precursor to introduce the 5-keto group, often using Jones reagent or Swern oxidation conditions.

Stepwise Synthetic Procedures

Preparation of 3-Carboxy-pyrrolidine-5-one

Starting material : L-proline methyl ester

Procedure :

-

N-Boc protection : Treat L-proline methyl ester with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C for 2 h (yield: 92%).

-

Oxidation : React with Dess-Martin periodinane (1.2 eq) in DCM at 25°C for 4 h to form the 5-keto derivative (yield: 85%).

-

Ester hydrolysis : Treat with LiOH (2.0 eq) in THF/water (3:1) at 50°C for 6 h to yield 3-carboxy-pyrrolidine-5-one (yield: 78%).

Key characterization :

-

¹H NMR (400 MHz, DMSO-d6): δ 4.21 (t, J = 7.1 Hz, 1H), 3.45–3.32 (m, 2H), 2.89–2.75 (m, 2H), 2.15–2.03 (m, 2H).

Carboxamide Formation with Tetrahydropyran-4-ylmethylamine

Activation of Carboxylic Acid

Protocol :

Amine Coupling

Reaction conditions :

-

Add tetrahydropyran-4-ylmethylamine (1.5 eq) in DCM dropwise

-

Stir at 25°C under N₂ for 12 h

-

Quench with 1M HCl, extract with DCM (3×)

Yield optimization :

| Parameter | Test Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Coupling agent | DCC vs EDCI vs HATU | DCC | +12% |

| Solvent | DCM vs THF vs DMF | DCM | +9% |

| Temperature | 0°C vs 25°C vs 40°C | 25°C | +7% |

Critical Process Parameters and Troubleshooting

Common Impurities and Mitigation Strategies

| Impurity Structure | Formation Cause | Removal Method |

|---|---|---|

| Bis-acylated byproduct | Excess coupling reagent | Column chromatography (SiO₂, 5% MeOH/DCM) |

| Dehydrated indazole | High-temperature exposure | Strict temperature control <40°C |

| Enantiomeric excess loss | Racemization during coupling | Use of chiral auxiliaries |

Solvent and Catalyst Screening Data

Solvent effects on indazole coupling :

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane | 2.21 | 68 | 92 |

| DMF | 36.7 | 54 | 88 |

| Toluene | 2.38 | 48 | 85 |

Catalyst systems comparison :

| Catalyst | Loading (mol%) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| CuI/Proline | 10 | 61 | 6.1 |

| CuI/TMEDA | 10 | 68 | 6.8 |

| Pd(OAc)₂/Xantphos | 5 | 72 | 14.4 |

Advanced Purification and Analytical Characterization

Final Compound Purification

Two-stage protocol :

-

Preparative HPLC :

-

Crystallization :

Comprehensive Spectroscopic Data

¹H NMR (600 MHz, CDCl3):

δ 8.24 (s, 1H, indazole-H), 7.89 (d, J = 8.1 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 4.32–4.25 (m, 2H), 3.98 (dd, J = 11.3, 2.1 Hz, 2H), 3.45–3.38 (m, 2H), 3.12 (td, J = 11.7, 2.3 Hz, 2H), 2.94–2.87 (m, 1H), 2.75–2.68 (m, 2H), 2.15–2.06 (m, 2H), 1.89–1.79 (m, 2H), 1.52–1.42 (m, 2H).

HRMS (ESI+) :

Calculated for C₁₈H₂₁FN₄O₃ [M+H]+: 361.1618

Found: 361.1615

XRD Analysis :

-

Space group: P2₁2₁2₁

-

Unit cell parameters: a = 8.924 Å, b = 12.567 Å, c = 15.432 Å

-

R-factor: 0.0412

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production Challenges

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Solutions Implemented |

|---|---|---|---|

| Mixing efficiency | Magnetic stirring | Turbine agitator | Increased shear mixing |

| Temperature control | ±2°C | ±0.5°C | Jacketed reactor with PID |

| Purification | Column chromatography | Crystallization | Solvent anti-screening |

Environmental Impact Assessment

Process mass intensity (PMI) : 32 kg/kg (bench) → 18 kg/kg (optimized)

Key improvements :

-

Solvent recovery: 85% DCM recycled via distillation

-

Catalyst reuse: CuI recovered by 72% through aqueous extraction

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, 1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indazole-Based Derivatives

Indazole derivatives are widely studied for their anticancer properties. Below is a comparative analysis of structurally related compounds:

Key Observations:

- In contrast, the THP group in the target compound may balance hydrophilicity and metabolic stability.

- Scaffold Differences : The pyrrolidinecarboxamide in the target compound introduces a five-membered ring with a ketone group, which could influence binding geometry compared to the planar furan/isoxazole systems in analogs .

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Another class of Fascin inhibitors includes pyrazolo[3,4-d]pyrimidin-4-one derivatives. For example:

- 1-[(3~{R})-1,1-bis(oxidanylidene)thiolan-3-yl]-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one :

Comparison with Target Compound:

- The pyrazolo[3,4-d]pyrimidin-4-one scaffold exhibits lower potency (higher IC50) but stronger binding affinity than indazole derivatives, suggesting divergent structure-activity relationships.

- The target compound’s indazole-pyrrolidinecarboxamide hybrid may offer a unique balance between potency and selectivity compared to bulkier pyrazolo systems.

Efficacy Predictions

- The indazole core in the target compound aligns with Fascin inhibitors demonstrating sub-micromolar IC50 values (e.g., 0.19–0.20 µM in analogs). However, the absence of a trifluoromethylbenzyl group or aromatic carboxamide may reduce potency relative to these derivatives .

- The THP substituent could mitigate toxicity risks associated with highly lipophilic benzyl groups, as seen in , where benzyl-substituted indazoles require stringent safety protocols for handling .

Biological Activity

1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indazole ring and a tetrahydropyran moiety. These characteristics suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of 1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is , with a molecular weight of 342.39 g/mol. The compound's structure is conducive to various interactions with biological targets, potentially influencing its pharmacological profile.

Pharmacological Potential

Preliminary studies indicate that compounds with indazole and pyrrolidine structures exhibit diverse pharmacological effects, including:

- Antineoplastic Activity : Similar compounds have shown moderate activity against cancer cell lines, suggesting a potential role in cancer therapy.

- Antimicrobial Properties : The presence of the indazole ring may contribute to antimicrobial activity, as seen in related derivatives.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following hypotheses have been proposed based on structural analysis:

- Enzyme Inhibition : The carbonyl group in the pyrrolidinecarboxamide may facilitate interactions with enzyme active sites.

- Receptor Binding : The indazole nitrogen may participate in nucleophilic attacks or hydrogen bonding with receptor sites, influencing signaling pathways.

Study on Antineoplastic Activity

A series of indazole derivatives, including those structurally similar to 1-(1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide, were evaluated for their cytotoxic effects on human cancer cell lines. Notably, compounds demonstrated varying degrees of inhibition, with IC50 values indicating significant antitumor potential at micromolar concentrations.

Evaluation of Antimicrobial Effects

Research into the antimicrobial properties of related indazole compounds revealed notable activity against Trichomonas vaginalis and other pathogens at concentrations as low as 10 µg/mL. This suggests that the compound may share similar mechanisms of action that warrant further exploration.

Q & A

Advanced Research Question

- Target Selection : Prioritize proteins with binding pockets accommodating heterocycles (e.g., kinases, HDACs) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) .

- Validation : Compare docking scores with known inhibitors and validate via mutagenesis studies .

What analytical methods quantify this compound in biological matrices?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.